molecular formula C17H14F3N5O3 B2901203 (5-(Furan-2-yl)isoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034260-94-9

(5-(Furan-2-yl)isoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2901203
CAS No.: 2034260-94-9
M. Wt: 393.326
InChI Key: AFGBYSYKQFULII-UHFFFAOYSA-N
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Description

    Starting Materials: 4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazine.

    Reaction: Nucleophilic substitution reaction where the piperazine nitrogen attacks the carbonyl carbon of the isoxazole derivative.

  • Final Coupling

      Starting Materials: The intermediate compounds from the previous steps.

      Reaction: Coupling reaction under basic conditions to form the final product.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

      Catalysis: Use of catalysts to enhance reaction rates.

      Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.

      Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    • Formation of the Furan-2-yl Isoxazole Core

        Starting Materials: Furan-2-carboxylic acid and hydroxylamine hydrochloride.

        Reaction: Cyclization reaction under acidic conditions to form the isoxazole ring.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

        Products: Oxidized derivatives of the furan or isoxazole rings.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Products: Reduced forms of the compound, potentially altering the heterocyclic rings.

    • Substitution

        Reagents: Halogenating agents or nucleophiles.

        Products: Substituted derivatives where functional groups on the rings are replaced.

    Common Reagents and Conditions

      Acids and Bases: Used to catalyze cyclization and coupling reactions.

      Solvents: Organic solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO) to dissolve reactants and control reaction environments.

      Temperature and Pressure: Controlled to optimize reaction rates and yields.

    Scientific Research Applications

    Chemistry

      Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

      Study of Reaction Mechanisms: Helps in understanding the reactivity and stability of complex heterocyclic compounds.

    Biology

      Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

      Receptor Binding Studies: Investigated for its ability to bind to biological receptors, influencing cellular processes.

    Medicine

      Drug Development: Explored for its potential as a therapeutic agent in treating diseases such as cancer, infections, and neurological disorders.

      Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties in biological systems.

    Industry

      Material Science:

      Agriculture: Investigated for its use as a pesticide or herbicide due to its bioactive properties.

    Mechanism of Action

    The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings and trifluoromethyl group contribute to its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites, thereby influencing cellular signaling pathways.

    Comparison with Similar Compounds

    Similar Compounds

      (5-(Furan-2-yl)isoxazol-3-yl)(4-(pyrimidin-4-yl)piperazin-1-yl)methanone: Lacks the trifluoromethyl group, which may result in different biological activities.

      (5-(Thiophen-2-yl)isoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone: Contains a thiophene ring instead of a furan ring, potentially altering its chemical reactivity and biological properties.

    Uniqueness

    The presence of the trifluoromethyl group in (5-(Furan-2-yl)isoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development. Its combination of furan, isoxazole, and pyrimidine rings provides a versatile scaffold for further chemical modifications and biological evaluations.

    Properties

    IUPAC Name

    [5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H14F3N5O3/c18-17(19,20)14-9-15(22-10-21-14)24-3-5-25(6-4-24)16(26)11-8-13(28-23-11)12-2-1-7-27-12/h1-2,7-10H,3-6H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AFGBYSYKQFULII-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CO4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H14F3N5O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    393.32 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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